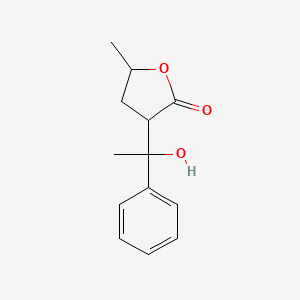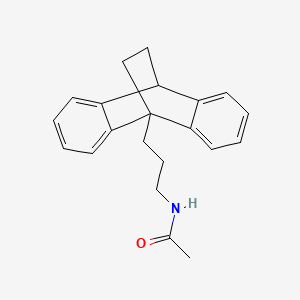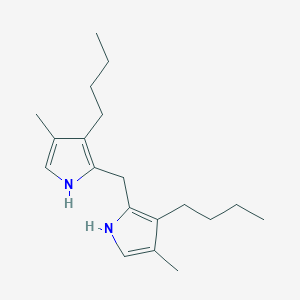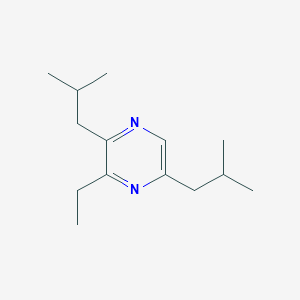
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This particular compound is known for its distinct aroma and is often used in flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5-bis(2-methylpropyl)pyrazine can be achieved through various methods. One common approach involves the condensation reaction of aminoacetone and acetaldehyde. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves chemoenzymatic synthesis. This method utilizes bacterial operons to facilitate the condensation reaction, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a semiochemical, influencing the behavior of insects and other organisms.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,5-bis(2-methylpropyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a semiochemical, affecting the behavior of insects by binding to olfactory receptors . In medicinal applications, its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isobutyl-3-methoxypyrazine
- 2-Methoxy-3-(2-methylpropyl)pyrazine
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Uniqueness
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine is unique due to its specific structural configuration, which imparts distinct aromatic properties. This makes it particularly valuable in the flavor and fragrance industry compared to other similar compounds .
Eigenschaften
CAS-Nummer |
112932-36-2 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
3-ethyl-2,5-bis(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C14H24N2/c1-6-13-14(8-11(4)5)15-9-12(16-13)7-10(2)3/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
MTJLAJAVHTUQBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CN=C1CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
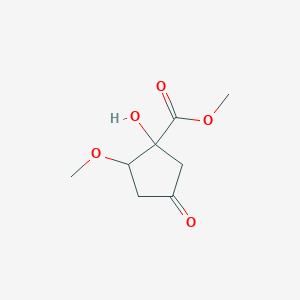
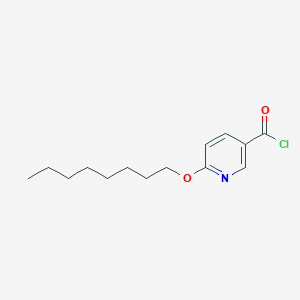
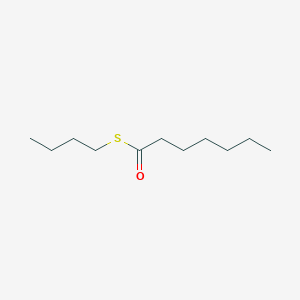
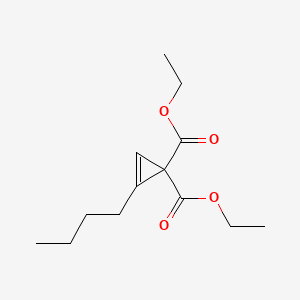
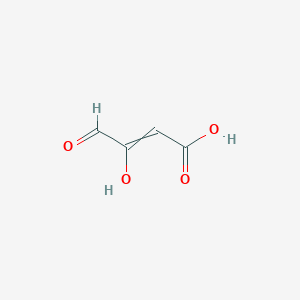
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)

